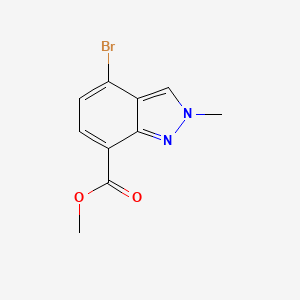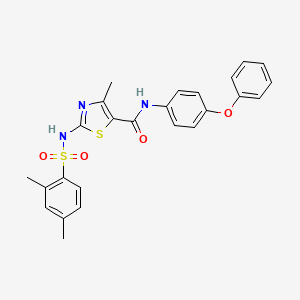![molecular formula C12H11BrS B13929443 4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a cyclopropylmethyl group attached to a benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another approach involves the use of aryne intermediates. In this method, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various aryl or alkyl groups.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to remove the bromine atom.
Major Products Formed
Substituted Benzo[b]thiophenes: Products with various functional groups replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products with higher oxidation states of sulfur.
Cyclized Products: Complex ring structures formed through cyclization reactions.
Scientific Research Applications
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a precursor for various functionalized benzo[b]thiophenes.
Materials Science: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropylmethyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzo[b]thiophene: A similar compound with a bromine atom at the 3-position instead of the 4-position.
4-Bromo-3-formylbenzo[b]thiophene: A derivative with a formyl group at the 3-position.
3-Bromo-2-methylbenzo[b]thiophene: A compound with a methyl group at the 2-position and a bromine atom at the 3-position.
Uniqueness
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H11BrS |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-bromo-3-(cyclopropylmethyl)-1-benzothiophene |
InChI |
InChI=1S/C12H11BrS/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8H,4-6H2 |
InChI Key |
GCOAJXPLKLEVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CSC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
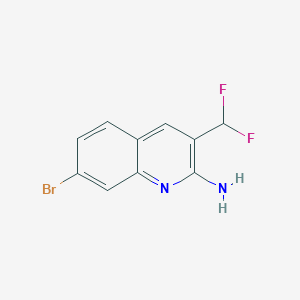
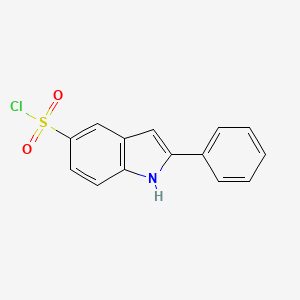
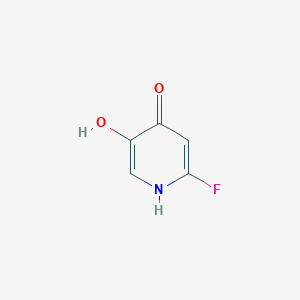
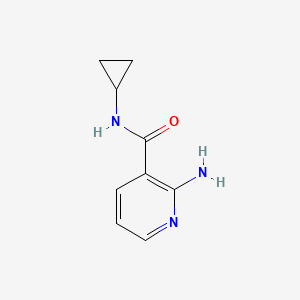
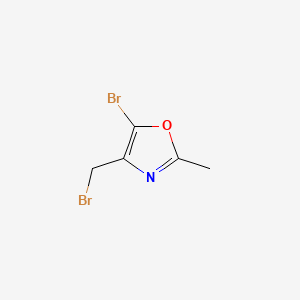
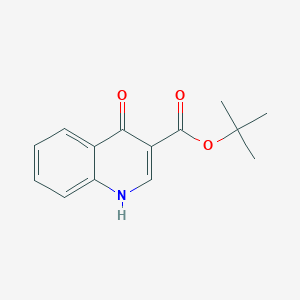
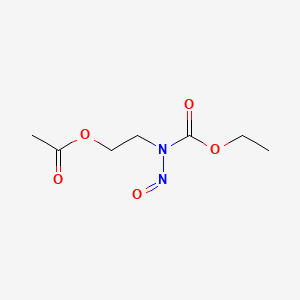


![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)

